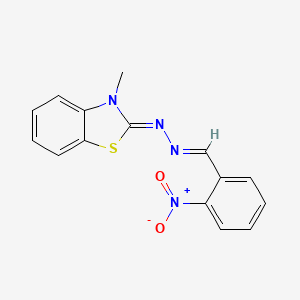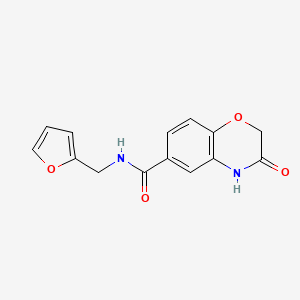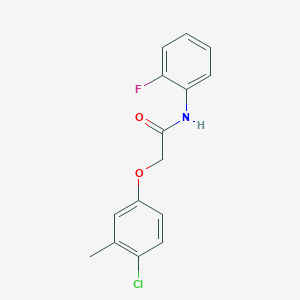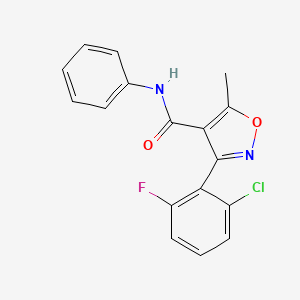![molecular formula C13H11N3O3 B5531177 5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5531177.png)
5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic aromatic compounds and proceeding through several stages of chemical reactions to introduce the desired functional groups and molecular architecture. For instance, a group of novel derivatives related to the compound has been synthesized, demonstrating the feasibility of obtaining complex molecules through methodical synthetic strategies. These processes typically involve coupling reactions, refluxing in specific reagents, and using spectroscopic analyses for characterization (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated through advanced spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography, to confirm the presence of functional groups and overall molecular geometry. For example, the structure of related derivatives has been confirmed by detecting specific functional groups and their arrangements within the molecule, providing insights into the molecular framework and its potential interactions with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile" and similar compounds can be intricate, involving reactions such as coupling, cyclization, and functional group transformations. These reactions are crucial for modifying the compound's chemical structure for specific applications or further studies. For instance, various novel derivatives have shown the capacity for undergoing specific chemical reactions, leading to the formation of compounds with potential antimicrobial properties (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are often determined through experimental studies and contribute to the compound's application potential. The crystalline structure, in particular, can be studied through X-ray diffraction methods, providing detailed information on molecular arrangement and intermolecular interactions (Xu et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are pivotal for the practical use of "this compound". Studies on similar compounds have shown a range of reactions that these molecules can undergo, offering pathways for generating new derivatives with desired properties (Youssef & Omar, 2007).
Safety and Hazards
Orientations Futures
The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. It could be of interest in medicinal chemistry if it shows promising biological activity. Additionally, its synthesis and characterization could provide valuable information for the field of organic chemistry .
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylamino)-2-methyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-8-16-10(5-14)13(19-8)15-6-9-2-3-11-12(4-9)18-7-17-11/h2-4,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHACIWPPJHZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5531098.png)
![1-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5531112.png)


![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)



![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![2-[(4-chlorophenoxy)methyl]-3-[(3,4-dimethoxybenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5531180.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![2-amino-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5531184.png)